molecular formula C18H15O3PS B1584501 O,O,O-Triphenyl phosphorothioate CAS No. 597-82-0

O,O,O-Triphenyl phosphorothioate

Cat. No.: B1584501
CAS No.: 597-82-0
M. Wt: 342.3 g/mol
InChI Key: IKXFIBBKEARMLL-UHFFFAOYSA-N
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Scientific Research Applications

O,O,O-Triphenyl phosphorothioate has a wide range of applications in scientific research:

Safety and Hazards

When handling “O,O,O-Triphenyl phosphorothioate”, it’s important to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of accidental release, avoid raising dust and contain contaminated water/firefighting water .

Future Directions

While specific future directions for “O,O,O-Triphenyl phosphorothioate” were not found, it’s worth noting that organophosphorothioate esters have been identified in food contact plastic, suggesting potential future research directions .

Biochemical Analysis

Biochemical Properties

O,O,O-Triphenyl phosphorothioate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as acetylcholinesterase, where it binds to the active site and inhibits the enzyme’s activity. This interaction is crucial in understanding the compound’s potential use in biochemical research and its effects on biological systems .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the normal function of cells by disrupting enzyme activities and affecting the regulation of metabolic pathways. These effects are essential for studying the compound’s potential therapeutic applications and toxicity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound acts as an enzyme inhibitor, particularly targeting enzymes like acetylcholinesterase. By binding to the enzyme’s active site, it prevents the normal substrate from accessing the site, thereby inhibiting the enzyme’s activity. This inhibition can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also influence cellular activities. Understanding these temporal effects is vital for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects such as enzyme inhibition and disruption of metabolic processes. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding these interactions is essential for studying the compound’s role in biochemical processes and its potential impact on health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function. These factors are important for understanding the compound’s pharmacokinetics and its potential therapeutic applications .

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, affecting various cellular processes. Studying these localization patterns is crucial for understanding the compound’s mechanism of action and its potential effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

O,O,O-Triphenyl phosphorothioate can be synthesized through the reaction of triphenyl phosphite with sulfur. The reaction typically occurs under controlled conditions to ensure the proper formation of the phosphorothioate ester. The general reaction is as follows:

(C6H5O)3P+S(C6H5O)3PS\text{(C}_6\text{H}_5\text{O)}_3\text{P} + \text{S} \rightarrow \text{(C}_6\text{H}_5\text{O)}_3\text{PS} (C6​H5​O)3​P+S→(C6​H5​O)3​PS

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is then purified and packaged for various applications .

Chemical Reactions Analysis

Types of Reactions

O,O,O-Triphenyl phosphorothioate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioate oxides.

    Reduction: It can be reduced to form phosphorothioate derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphorothioate oxides, while substitution reactions can produce a wide range of derivatives depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

  • O,O,O-Triphenyl thiophosphate
  • Phosphorothioic acid, O,O,O-triphenyl ester
  • Triphenyl phosphorothionate
  • Triphenyl thiophosphate

Uniqueness

O,O,O-Triphenyl phosphorothioate is unique due to its excellent thermal stability and its ability to act as a stabilizer in various industrial applications. Its specific molecular structure allows it to interact with a wide range of molecular targets, making it versatile in both research and industrial settings .

Properties

IUPAC Name

triphenoxy(sulfanylidene)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15O3PS/c23-22(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXFIBBKEARMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=S)(OC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4029191
Record name Phosphorothioic acid, O,O,O-triphenyl ester
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Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Gas or Vapor, Liquid, Other Solid; Liquid; Other Solid
Record name Phosphorothioic acid, O,O,O-triphenyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

597-82-0, 27214-25-1
Record name Triphenyl phosphorothionate
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Record name O,O,O-Triphenyl phosphorothioate
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Record name Tris(phenoxy)-sulfanylidenephosphorane
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Record name Triphenyl phosphorothionate
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Record name Phosphorothioic acid, O,O,O-triphenyl ester
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Record name Phosphorothioic acid, O,O,O-triphenyl ester
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Record name O,O,O-triphenyl phosphorothioate
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Record name O,O,O-TRIPHENYL PHOSPHOROTHIOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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